molecular formula C13H27O5P B14173570 1-(Diethoxyphosphoryl)heptyl acetate CAS No. 3449-94-3

1-(Diethoxyphosphoryl)heptyl acetate

Cat. No.: B14173570
CAS No.: 3449-94-3
M. Wt: 294.32 g/mol
InChI Key: CAKNEATXKDPGPN-UHFFFAOYSA-N
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Description

1-(Diethoxyphosphoryl)heptyl acetate is an organophosphorus compound with the molecular formula C13H27O5P. It is characterized by the presence of a phosphoryl group (P=O) bonded to a heptyl chain and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethoxyphosphoryl)heptyl acetate typically involves the reaction of heptyl alcohol with diethyl phosphite in the presence of an acid catalyst. The reaction proceeds through the formation of a phosphorylated intermediate, which is then acetylated to yield the final product. The reaction conditions often include refluxing the reactants in an inert solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxyphosphoryl)heptyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphonates, phosphine oxides, and substituted derivatives of the original compound .

Scientific Research Applications

1-(Diethoxyphosphoryl)heptyl acetate has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Diethoxyphosphoryl)heptyl acetate exerts its effects involves the interaction of the phosphoryl group with nucleophilic sites in target molecules. This interaction can lead to the formation of stable phosphorylated intermediates, which play a crucial role in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that participate in phosphoryl transfer reactions .

Comparison with Similar Compounds

  • Triethyl phosphonoacetate
  • Diethyl benzylphosphonate
  • Diethyl phosphite

Comparison: 1-(Diethoxyphosphoryl)heptyl acetate is unique due to its specific heptyl chain and acetate group, which confer distinct chemical properties compared to other organophosphorus compounds. For instance, triethyl phosphonoacetate is primarily used in the Horner-Wadsworth-Emmons reaction, while diethyl benzylphosphonate is studied for its antimicrobial properties .

Properties

CAS No.

3449-94-3

Molecular Formula

C13H27O5P

Molecular Weight

294.32 g/mol

IUPAC Name

1-diethoxyphosphorylheptyl acetate

InChI

InChI=1S/C13H27O5P/c1-5-8-9-10-11-13(18-12(4)14)19(15,16-6-2)17-7-3/h13H,5-11H2,1-4H3

InChI Key

CAKNEATXKDPGPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(OC(=O)C)P(=O)(OCC)OCC

Origin of Product

United States

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